Cas no 1909319-37-4 (tert-butyl 6-azaspiro2.5octane-1-carboxylate)

1909319-37-4 structure
상품 이름:tert-butyl 6-azaspiro2.5octane-1-carboxylate
CAS 번호:1909319-37-4
MF:C12H21NO2
메가와트:211.30064368248
MDL:MFCD29762721
CID:4728122
PubChem ID:121553207
tert-butyl 6-azaspiro2.5octane-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-butyl 6-azaspiro[2.5]octane-1-carboxylate
- Tert-butyl 6-azaspiro[2.5]octane-2-carboxylate
- tert-butyl 6-azaspiro2.5octane-1-carboxylate
- 6-Aza-spiro[2.5]octane-1-carboxylic acid tert-butyl ester
-
- MDL: MFCD29762721
- 인치: 1S/C12H21NO2/c1-11(2,3)15-10(14)9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3
- InChIKey: IIFCETPARNFUOW-UHFFFAOYSA-N
- 미소: O(C(C)(C)C)C(C1CC21CCNCC2)=O
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 3
- 복잡도: 261
- 토폴로지 분자 극성 표면적: 38.3
tert-butyl 6-azaspiro2.5octane-1-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2198-5g |
6-Aza-spiro[2.5]octane-1-carboxylic acid tert-butyl ester |
1909319-37-4 | 98% | 5g |
¥42670.43 | 2024-04-19 | |
eNovation Chemicals LLC | Y1292464-500mg |
6-Aza-spiro[2.5]octane-1-carboxylic acid tert-butyl ester |
1909319-37-4 | 95% | 500mg |
$950 | 2024-07-28 | |
Ambeed | A1081308-1g |
tert-Butyl 6-azaspiro[2.5]octane-1-carboxylate |
1909319-37-4 | 95% | 1g |
$755.0 | 2024-07-28 | |
1PlusChem | 1P01C2YW-50mg |
tert-butyl 6-azaspiro[2.5]octane-1-carboxylate |
1909319-37-4 | 95% | 50mg |
$354.00 | 2024-06-17 | |
Enamine | EN300-251642-1g |
tert-butyl 6-azaspiro[2.5]octane-1-carboxylate |
1909319-37-4 | 95% | 1g |
$1057.0 | 2023-09-15 | |
Enamine | EN300-251642-10g |
tert-butyl 6-azaspiro[2.5]octane-1-carboxylate |
1909319-37-4 | 95% | 10g |
$4545.0 | 2023-09-15 | |
Aaron | AR01C378-250mg |
tert-butyl 6-azaspiro[2.5]octane-1-carboxylate |
1909319-37-4 | 95% | 250mg |
$746.00 | 2025-02-14 | |
Aaron | AR01C378-2.5g |
tert-butyl 6-azaspiro[2.5]octane-1-carboxylate |
1909319-37-4 | 95% | 2.5g |
$2873.00 | 2023-12-15 | |
Aaron | AR01C378-10g |
tert-butyl 6-azaspiro[2.5]octane-1-carboxylate |
1909319-37-4 | 95% | 10g |
$6275.00 | 2023-12-15 | |
eNovation Chemicals LLC | Y1292464-1g |
6-Aza-spiro[2.5]octane-1-carboxylic acid tert-butyl ester |
1909319-37-4 | 95% | 1g |
$1545 | 2025-02-27 |
tert-butyl 6-azaspiro2.5octane-1-carboxylate 관련 문헌
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
1909319-37-4 (tert-butyl 6-azaspiro2.5octane-1-carboxylate) 관련 제품
- 2228531-47-1(3-amino-2-(3-fluoro-4-methylphenyl)-2-methylpropan-1-ol)
- 941990-76-7(2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide)
- 2172069-89-3({5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 124927-88-4((9H-fluoren-9-yl)methyl 2-aminoacetate)
- 1523355-89-6(1-(1H-indol-2-ylsulfanyl)butan-2-one)
- 1806597-62-5(3-(Difluoromethyl)-5-methylphenylpropanal)
- 1807158-30-0(2-Cyano-4-(difluoromethyl)-5-methyl-3-nitropyridine)
- 255837-16-2(1-(2-bromophenyl)cyclohexan-1-ol)
- 1285500-81-3(N'-(1Z)-1-(4-methoxyphenyl)ethylidene-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide)
- 55-86-7(Chlormethine hydrochloride)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1909319-37-4)tert-butyl 6-azaspiro2.5octane-1-carboxylate

순결:99%
재다:1g
가격 ($):680.0